Indole-2,3-dione, 5,6-dimethyl-
Description
Contextualization within Indole (B1671886) Chemistry
The chemical identity of Indole-2,3-dione, 5,6-dimethyl- is intrinsically linked to the broader family of indole-containing compounds and, more specifically, to the isatin (B1672199) scaffold.
The Indole-2,3-dione, or isatin, scaffold is a privileged structure in the realm of organic and medicinal chemistry. biomedres.usbiomedres.us This bicyclic molecule, consisting of a fused benzene (B151609) and pyrrolidine-2,3-dione (B1313883) ring system, is not just a synthetic curiosity but is also an endogenous compound found in various plants and even in mammalian tissues and fluids. nih.govpharmaerudition.org Its significance stems from its remarkable synthetic versatility and broad spectrum of biological activities. biomedres.usbiomedres.us
Isatin serves as a versatile precursor for a multitude of pharmacologically active compounds and is a cornerstone for the synthesis of various heterocyclic systems. nih.govresearchgate.net The presence of a reactive ketone group at the C3 position and an amide carbonyl at the C2 position allows for a wide array of chemical modifications. pharmaerudition.org This has enabled chemists to generate extensive libraries of isatin derivatives with diverse biological profiles. Research has demonstrated that isatin-based compounds possess a wide range of activities, including antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and anticancer properties. biomedres.usbiomedres.usnih.gov The isatin core is a key pharmacophore in several clinically approved anticancer drugs. pharmaerudition.org
The ability of the isatin scaffold to be modified at multiple positions, including the nitrogen atom and various points on the aromatic ring, has made it a focal point for the development of novel therapeutic agents. biomedres.usekb.eg
Within the diverse family of isatin derivatives, Indole-2,3-dione, 5,6-dimethyl- (also known as 5,6-dimethylisatin) presents a unique profile. The introduction of two methyl groups onto the benzene ring at positions 5 and 6 is a key structural modification that influences its electronic properties and biological activity. Structure-activity relationship studies on isatin derivatives have indicated that substitutions on the aromatic ring, including at the 5 and 6 positions, can significantly impact their therapeutic potential.
Research on dimethyl-substituted isatin derivatives has highlighted their potential in anticancer studies. For instance, a series of dimethyl-substituted isatin derivatives have been synthesized and evaluated for their cytotoxic effects. researchgate.net While the specific isomer was not always detailed, these studies underscore the general interest in the dimethyl substitution pattern. The research focus on Indole-2,3-dione, 5,6-dimethyl- and its derivatives often revolves around exploring its potential as an anticancer agent, with studies investigating its effects on various cancer cell lines.
Below is a table summarizing the key molecular properties of this specific compound.
| Property | Value |
| IUPAC Name | 5,6-dimethyl-1H-indole-2,3-dione |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Canonical SMILES | CC1=CC2=C(C=C1C)NC(=O)C2=O |
| CAS Number | 73816-46-3 |
This data is compiled from publicly available chemical databases.
Historical Overview of Isatin Research and its Synthetic Versatility
The journey of isatin research began in 1841 when it was first obtained by Erdman and Laurent through the oxidation of the indigo (B80030) dye with nitric and chromic acids. pharmaerudition.org This discovery laid the foundation for over a century of chemical exploration.
The synthetic versatility of isatin is one of its most celebrated attributes. researchgate.net One of the oldest and most frequently utilized methods for its synthesis is the Sandmeyer methodology. pharmaerudition.org This process involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid to yield the isatin core. researchgate.net This method is adaptable for various substituted anilines, allowing for the creation of a diverse range of isatin derivatives. researchgate.net
Beyond its synthesis, the reactivity of the isatin molecule itself provides numerous avenues for creating complex heterocyclic structures. The carbonyl group at the C3 position is a key site for nucleophilic addition and condensation reactions, leading to the formation of a wide array of derivatives, including Schiff bases and spiro compounds. biomedres.usekb.eg These reactions are fundamental in the development of new chemical entities with potential therapeutic applications. The ability to introduce different functional groups at various positions on the isatin scaffold has cemented its status as a valuable building block in organic synthesis. researchgate.netrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-7-8(4-6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWIXNVFRUVHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224244 | |
| Record name | Indole-2,3-dione, 5,6-dimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73816-46-3 | |
| Record name | 5,6-Dimethylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73816-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Indole-2,3-dione, 5,6-dimethyl- | |
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| Record name | 5,3-dione | |
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| Record name | Indole-2,3-dione, 5,6-dimethyl- | |
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| Record name | 5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione | |
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Synthetic Methodologies for Indole 2,3 Dione, 5,6 Dimethyl and Its Derivatives
General Synthetic Routes to Indole-2,3-dione Scaffolds
The construction of the isatin (B1672199) core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful strategy for the synthesis of indole (B1671886) derivatives. organic-chemistry.org These reactions often involve the formation of a key carbon-carbon or carbon-nitrogen bond to construct the heterocyclic ring system. Palladium-catalyzed cyclizations, for instance, have proven effective in synthesizing a variety of indole structures, including those with fused ring systems. mdpi.comencyclopedia.pub One such approach involves the intramolecular cyclization of enamines mediated by iodine, which provides a transition-metal-free route to 3H-indole derivatives. nih.gov Another method utilizes a palladium-catalyzed intramolecular Heck reaction followed by reductive N-heteroannulation to yield tricyclic indole skeletons. encyclopedia.pub These strategies highlight the versatility of intramolecular cyclization in accessing complex indole-based architectures.
Oxidative Approaches (e.g., Iodine/Dimethyl Sulfoxide (B87167) Systems)
Oxidative methods provide a direct route to isatins from more readily available indole precursors. A notable example is the use of an iodine/tert-butyl hydroperoxide (I2/TBHP) system in dimethyl sulfoxide (DMSO) to oxidize indoles into isatins. researchgate.netacs.org This method is advantageous due to the commercial availability of a wide range of indole starting materials. researchgate.net The I2/DMSO system, in general, has emerged as a mild and environmentally friendly alternative to metal catalysts for various oxidative transformations, including the formation of C-C and C-heteroatom bonds. nih.gov The mechanism often involves the iodination of the substrate followed by Kornblum oxidation. nih.gov Other iodine-based oxidative systems, such as NaI/IBX-SO3K, have also been successfully employed for the direct conversion of indoles to isatins. organic-chemistry.orgresearchgate.net
Sandmeyer and Martinet Procedures for Isatin Synthesis
The Sandmeyer and Martinet syntheses are classical and widely recognized methods for preparing isatins. nih.govnih.gov
The Sandmeyer isatin synthesis is a two-step process that begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. dergipark.org.trsynarchive.com This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin. synarchive.combiomedres.us This method is valued for its use of inexpensive and readily available starting materials. google.com However, a notable drawback can be lower yields, which has historically impacted its industrial application. google.com
| Step | Reagents | Intermediate/Product |
| 1 | Aniline, Chloral hydrate, Hydroxylamine | Isonitrosoacetanilide |
| 2 | Concentrated Sulfuric Acid | Isatin |
The Martinet isatin synthesis involves the reaction of a primary or secondary aniline with an ester of mesoxalic acid (or its hydrate). wikipedia.org This condensation reaction, carried out in the absence of oxygen, leads to the formation of a dioxindole derivative. wikipedia.org
Conversion of Indoles into Isatins
The direct oxidation of indoles represents a highly efficient pathway to isatins. Various oxidizing agents and systems have been developed to facilitate this transformation. One effective method involves the use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). icm.edu.pl Other successful approaches include the use of iodine in combination with tert-butyl hydroperoxide (TBHP) or the use of 2-iodoxybenzoic acid-SO3K in DMSO-water. researchgate.netresearchgate.net An electrochemical oxygenation of indoles, utilizing molecular oxygen as the sole oxidant, offers a green and scalable alternative for isatin synthesis. organic-chemistry.org
Specific Synthesis Protocols for Indole-2,3-dione, 5,6-dimethyl-
The synthesis of specifically substituted isatins, such as Indole-2,3-dione, 5,6-dimethyl-, often requires adaptation of the general methods.
Optimization of Reaction Conditions for Dimethylation
The introduction of methyl groups at the 5- and 6-positions of the isatin scaffold is a strategic modification to enhance properties like lipophilicity. Achieving the desired 5,6-dimethyl substitution pattern requires careful selection of the starting aniline derivative in methods like the Sandmeyer synthesis. For instance, starting with 3,4-dimethylaniline (B50824) would be the logical precursor for the synthesis of 5,6-dimethylisatin via the Sandmeyer procedure. Optimization of such a synthesis would involve adjusting reaction parameters to maximize the yield and purity of the final product. This can include modifying the temperature, reaction time, and the concentration of the acid catalyst during the cyclization step. google.comresearchgate.net For instance, in the Sandmeyer synthesis of substituted isatins, the cyclization step is often carried out at elevated temperatures, and the use of methanesulfonic acid has been shown to be beneficial for substrates with poor solubility in sulfuric acid. nih.gov
| Parameter | Condition | Purpose |
| Starting Material | 3,4-dimethylaniline | To introduce the 5,6-dimethyl pattern |
| Cyclization Catalyst | Concentrated H2SO4 or CH3SO3H | To facilitate ring closure |
| Temperature | Elevated (e.g., 80°C) | To drive the cyclization reaction |
| Reaction Time | Monitored for completion | To ensure maximum conversion |
Purification and Isomer Separation Techniques
The purification of Indole-2,3-dione, 5,6-dimethyl- and its derivatives is crucial to ensure the quality and reliability of subsequent chemical reactions and biological evaluations. Traditional methods for the purification of isatins often involve techniques such as recrystallization and silica (B1680970) gel column chromatography. scielo.br However, these methods can be time-consuming and may require large volumes of solvents. scielo.br
A patented method for the purification of crude isatins involves the formation of an aqueous solution of an alkali-metal bisulfite addition product. This is followed by treatment with a decolorizing agent, separation of the agent, and subsequent crystallization of the addition product, from which the purified isatin can be liberated by treatment with an acid. google.com
For the separation of isomeric isatin derivatives, which can be a challenge with conventional chromatography, high-speed counter-current chromatography (HSCCC) has emerged as a rapid and efficient alternative. researchgate.net This technique, which avoids the use of a solid support, allows for complete sample recovery. researchgate.net A common biphasic solvent system used for the HSCCC separation of isatin isomers is a mixture of hexane, ethyl acetate (B1210297), ethanol (B145695), and water. researchgate.net
Thin-layer chromatography (TLC) is another valuable technique, primarily used for monitoring the progress of reactions and for the preliminary analysis of the purity of isatin derivatives and their N-Mannich bases. nih.govresearchgate.net Reversed-phase thin-layer chromatography (RPTLC) has also been employed to determine the lipophilicity of isatin derivatives, which is a key parameter in drug design. tandfonline.com
Table 1: Comparison of Purification and Separation Techniques for Isatin Derivatives
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, inexpensive. | Can be time-consuming, potential for product loss. |
| Silica Gel Column Chromatography | Differential adsorption of components of a mixture onto a solid stationary phase. scielo.br | Can separate complex mixtures. | Requires large solvent volumes, can be slow. scielo.br |
| Bisulfite Adduct Formation | Reversible formation of a water-soluble adduct with the ketone group. google.com | Effective for removing certain impurities. | Involves additional chemical reaction steps. |
| High-Speed Counter-Current Chromatography (HSCCC) | Partitioning of solutes between two immiscible liquid phases without a solid support. researchgate.net | Rapid, efficient for isomer separation, complete sample recovery. researchgate.net | Requires specialized equipment. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of components on a thin layer of adsorbent. nih.govresearchgate.net | Fast, requires small sample amounts, good for reaction monitoring. | Primarily analytical, not for bulk purification. |
Derivatization Strategies for Indole-2,3-dione, 5,6-dimethyl-
The chemical reactivity of Indole-2,3-dione, 5,6-dimethyl- is centered around its lactam nitrogen (N-1), the C-2 carbonyl group, and the highly reactive C-3 carbonyl group. Derivatization primarily targets the C-3 position and the N-1 position to generate a diverse library of compounds.
The C-3 keto group of 5,6-dimethylisatin is a prime site for condensation reactions with various nucleophiles, leading to the formation of a wide array of derivatives.
Schiff bases, or imines, are synthesized through the condensation of the C-3 carbonyl group of 5,6-dimethylisatin with primary amines. nih.govresearchgate.net This reaction typically involves refluxing equimolar amounts of the isatin derivative and the respective primary amine in a suitable solvent, such as ethanol. researchgate.net The general reaction involves the nucleophilic attack of the primary amine on the electrophilic C-3 carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of Schiff bases. nih.gov The synthesis of Schiff bases from isatin derivatives has been widely reported, and this methodology is directly applicable to 5,6-dimethylisatin. nih.govresearchgate.netuobaghdad.edu.iqjptcp.com
Table 2: General Conditions for Schiff Base Synthesis from Isatin Derivatives
| Reactants | Solvent | Catalyst | Conditions |
| Isatin derivative, Primary amine | Ethanol, Methanol | Acetic acid (catalytic amount) | Reflux |
| Isatin derivative, p-phenylenediamine | - | - | Condensation |
Hydrazones and thiosemicarbazones of 5,6-dimethylisatin can be prepared by the condensation of its C-3 carbonyl group with hydrazides and thiosemicarbazides, respectively. nih.govresearchgate.netresearchgate.netreactionbiology.comuobasrah.edu.iqnih.gov The synthesis of isatin-β-thiosemicarbazones is a straightforward reaction that has been known for many years and involves the condensation of isatin with a thiosemicarbazide (B42300). reactionbiology.com These reactions are typically carried out by refluxing the reactants in a solvent like ethanol, sometimes with the addition of a catalytic amount of acid. uobasrah.edu.iq The resulting thiosemicarbazones often exhibit interesting biological properties. For instance, studies on 5-methylisatin-thiosemicarbazones have provided detailed spectroscopic data and insights into their chemical properties. researchgate.netresearchgate.net
Table 3: Synthesis of 5-Methylisatin-Thiosemicarbazones
| Reactant 1 | Reactant 2 | Solvent | Yield (%) | Reference |
| 5-Methylisatin (B515603) | Various isothiocyanates | - | Good yields | researchgate.netresearchgate.net |
| 5-Chloro-1-(4-chlorobenzyl)isatin | Thiosemicarbazide | Ethanol | 59 | nih.gov |
Note: This table provides examples from related isatin derivatives, which are instructive for the synthesis of 5,6-dimethylisatin derivatives.
Oximes of 5,6-dimethylisatin can be synthesized by the reaction of the C-3 carbonyl group with hydroxylamine hydrochloride. nih.govnih.govrsc.orgarpgweb.com This reaction is a standard method for the conversion of ketones to oximes. nih.gov The process generally involves treating the isatin derivative with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the liberated HCl. arpgweb.com The formation of the oxime introduces a new functional group that can be a site for further chemical modifications or can influence the biological activity of the molecule.
The Mannich reaction is a key method for the N-alkylation of isatins, including 5,6-dimethylisatin. uobaghdad.edu.iqnih.govresearchgate.netarkat-usa.orgmdpi.com This reaction involves the aminomethylation of the acidic N-H proton of the isatin ring. The synthesis of N-Mannich bases is typically achieved by reacting the isatin with formaldehyde (B43269) and a secondary amine, such as piperidine, morpholine, or dimethylamine. uobaghdad.edu.iqnih.gov The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the secondary amine, which then undergoes nucleophilic attack by the deprotonated isatin nitrogen. This method provides a straightforward route to N-substituted isatin derivatives, which have been shown to possess a range of biological activities. nih.gov The synthesis of Mannich bases derived from 5,6-dimethylbenzimidazole (B1208971) has also been reported, providing a procedural basis for similar reactions with 5,6-dimethylisatin. researchgate.net
Table 4: Reagents for Mannich Base Synthesis of Isatin Derivatives
| Isatin Derivative | Amine | Aldehyde | Reference |
| Isatin | Piperidine, Morpholine, Pyrrolidine, Dimethylamine, Diphenylamine | Formaldehyde | uobaghdad.edu.iq |
| 5-Fluoroisatin | Piperidine, Morpholine, Pyrrolidine, Dimethylamine, Diphenylamine | Formaldehyde | jptcp.com |
| 4,6-Dimethoxy-2,3-disubstituted indoles | Dimethylamine | Formaldehyde | arkat-usa.org |
Acylhydrazone Derivatization
The synthesis of acylhydrazone derivatives from 5,6-dimethyl-1H-indole-2,3-dione is a significant area of research. Acylhydrazones are characterized by the –CO–NH–N= group and are typically formed through the condensation reaction between a hydrazide and a carbonyl compound, in this case, the isatin derivative. nih.gov This reaction is often catalyzed by acid and carried out in a solvent like ethanol. nih.govresearchgate.net The resulting N-acylhydrazones can exist as a mixture of E/Z stereoisomers and syn/anti-periplanar conformers, which can be characterized using NMR spectroscopy. nih.govnih.gov
The general synthetic route involves the reaction of 5,6-dimethyl-1H-indole-2,3-dione with various hydrazides. researchgate.net For instance, condensation with benzoylhydrazines can yield a range of substituted acylhydrazone derivatives. nih.gov The reaction conditions, such as the solvent and catalyst, can influence the reaction's efficiency and the isomeric ratio of the products. nih.gov
Table 1: Synthesis of Acylhydrazone Derivatives
| Starting Material | Reagent | Product | Key Findings |
|---|---|---|---|
| 5,6-dimethyl-1H-indole-2,3-dione | Substituted benzoylhydrazines | 5,6-dimethyl-3-(2-(substituted benzoyl)hydrazono)indolin-2-one derivatives | The reaction provides a route to a diverse library of acylhydrazones. nih.gov |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, leading to an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In the context of 5,6-dimethyl-1H-indole-2,3-dione, this reaction typically involves the C-3 carbonyl group.
The reaction is catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene (B1212753) compound without causing self-condensation of the isatin. wikipedia.org A variety of active methylene compounds can be used, including malononitrile (B47326), cyanoacetic acid, and 2,4-thiazolidinedione. wikipedia.orgnih.govresearchgate.net The choice of solvent and catalyst can significantly impact the reaction rate and yield. nih.gov For instance, using ethanol as a solvent and a bifunctional catalyst with both Lewis acid and basic sites can lead to high conversion rates at room temperature. nih.gov
The Knoevenagel condensation can also be part of a domino reaction sequence, where the initial product undergoes further transformations in the same pot. rsc.orgnih.gov For example, a Knoevenagel condensation followed by a Michael addition and cyclization can lead to the formation of complex heterocyclic systems. rsc.org
Table 2: Knoevenagel Condensation of 5,6-dimethyl-1H-indole-2,3-dione
| Active Methylene Compound | Catalyst | Solvent | Product Type |
|---|---|---|---|
| Malononitrile | Amino-bifunctional framework | Ethanol | 3-(dicyanomethylene)indolin-2-one derivative nih.gov |
| 2,4-Thiazolidinedione | Polyethylene glycol-300 | PEG-300 | 5-(5,6-dimethyl-2-oxoindolin-3-ylidene)thiazolidine-2,4-dione researchgate.net |
Introduction of Substituents at the N-1 and other Aromatic Positions
The functionalization of the 5,6-dimethyl-1H-indole-2,3-dione scaffold can be achieved by introducing various substituents at the N-1 position and other positions on the aromatic ring. N-alkylation is a common modification, which can be accomplished by reacting the isatin with an alkyl halide in the presence of a base like calcium hydride in a solvent such as DMF. acs.orgvnu.edu.vn This allows for the introduction of a wide range of alkyl and substituted alkyl groups at the nitrogen atom.
Substitution at other positions on the aromatic ring often starts from appropriately substituted anilines, which are then cyclized to form the desired substituted isatin. researchgate.net For instance, the Sandmeyer reaction can be a powerful tool for introducing a variety of substituents onto the isatin core, leading to multi-substituted derivatives. nih.gov These modifications can significantly alter the chemical and biological properties of the resulting compounds.
Advanced and Green Synthetic Approaches
Application of Green Chemistry Principles (e.g., Reusable Catalysts, Aqueous Media)
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for indole derivatives. researchgate.net Green chemistry principles, such as the use of reusable catalysts, aqueous reaction media, and solvent-free conditions, are being increasingly applied to the synthesis of 5,6-dimethyl-1H-indole-2,3-dione derivatives.
Microwave-Assisted Synthetic Methods
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.govmdpi.com This technique has been successfully applied to the synthesis of various derivatives of 5,6-dimethyl-1H-indole-2,3-dione.
The key advantages of microwave irradiation include a significant reduction in reaction time, often from hours to minutes, and improved product yields compared to conventional heating methods. nih.govresearchgate.netdavidpublisher.com For example, the synthesis of Schiff bases from isatin derivatives and hydrazides can be efficiently carried out under microwave irradiation. nih.gov Similarly, the preparation of coumarin-based chalcones and their subsequent conversion to dihydropyrimidin-2(1H)-one derivatives has been shown to be significantly faster with microwave assistance. researchgate.net
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |
|---|---|---|---|
| Synthesis of 1,2,3-triazole-based carbazoles | Longer reaction times | Shorter reaction times | Better yields (72-96%) nih.gov |
| Synthesis of coumarin-based dihydropyrimidin-2(1H)-ones | - | 1.5 min | Good-to-excellent yields researchgate.net |
Protection-Deprotection Chemistry in Isatin Functionalization (e.g., Morita-Baylis-Hillman Adducts for C-3)
The selective functionalization of the 5,6-dimethyl-1H-indole-2,3-dione scaffold often requires the use of protecting groups to temporarily block reactive sites. sigmaaldrich.comtubitak.gov.trsigmaaldrich.com The C-3 carbonyl group is a particularly reactive site in isatins.
One strategy for protecting the C-3 position is through the formation of Morita-Baylis-Hillman (MBH) adducts. acs.orgresearchgate.net The MBH reaction involves the coupling of an α,β-unsaturated compound with an aldehyde, catalyzed by a nucleophilic catalyst like DABCO. acs.org The resulting MBH adduct effectively protects the C-3 position, allowing for selective modifications at other positions of the isatin molecule, such as the N-1 position or the aromatic ring. acs.org
The protecting group can then be removed under specific conditions to regenerate the C-3 carbonyl group. acs.org This protection-deprotection strategy provides a versatile approach for the synthesis of a wide range of C-3 functionalized isatin derivatives that would be difficult to access directly. acs.orgscielo.brnih.gov
Synthesis of Complex Heterocyclic Systems Incorporating the 5,6-Dimethylisatin Moiety
The scaffold of 5,6-dimethylisatin serves as a valuable building block for the synthesis of more intricate heterocyclic systems. The reactivity of its C3-keto group and the adjacent enolizable N-H proton allows for a variety of chemical transformations, leading to the formation of fused and spiro-heterocycles. These complex structures are of significant interest in medicinal chemistry and materials science.
One prominent strategy involves the condensation of 5,6-dimethylisatin derivatives with other reagents to construct larger, fused ring systems. For instance, the synthesis of thiazol-triazinoindole derivatives has been achieved starting from 5,6-dimethylisatin thiosemicarbazones. researchgate.net This approach demonstrates the utility of functionalized isatins in creating polycyclic heteroaromatic compounds. The reaction of 5,6-dimethylisatin thiosemicarbazone with chloroacetic acid yields an intermediate thiazolidinone, which can be further cyclized. researchgate.net
Another significant area is the synthesis of spiro-heterocycles, where the C3-carbon of the isatin core becomes a spiro-center, connecting the indole nucleus to another heterocyclic ring. General methods for creating such systems often involve the reaction of the isatin's carbonyl group. For example, the 1,3-dipolar cycloaddition of azomethine ylides with the exocyclic double bond of an isatin derivative can lead to the formation of dispiro-pyrrolidinyl-oxindoles. While specific examples for the 5,6-dimethyl variant are not detailed in the provided context, this methodology is broadly applicable to isatins.
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials in a single step. A straightforward and practical method for synthesizing highly substituted imidazopyrroloquinoline derivatives involves the reaction of isatins with heterocyclic ketene (B1206846) aminals (HKAs) in the presence of acetic acid. researchgate.net This method is suitable for combinatorial and library synthesis in drug discovery. researchgate.net
The following tables summarize research findings on the synthesis of complex heterocyclic systems based on isatin and its derivatives, illustrating the potential synthetic pathways for incorporating the 5,6-dimethylisatin moiety.
Table 1: Synthesis of Fused Heterocyclic Systems
| Starting Material | Reagents | Product | Yield | Reference |
| 5,6-Dimethylisatin thiosemicarbazone | Chloroacetic acid, Acetic Anhydride, Pyridine | 2-(5,6-Dimethyl-2-oxoindolin-3-ylidene)hydrazono)thiazolidin-4-one | High | researchgate.net |
| Isatins | Heterocyclic Ketene Aminals (HKAs), Acetic Acid | Imidazopyrroloquinoline derivatives | Not specified | researchgate.net |
Table 2: General Methodologies for Spiro-Heterocycle Synthesis
| Isatin Derivative Type | Reaction Type | Reagents | Resulting Spiro-Heterocycle | Reference |
| (E)-16-arylidene steroids (as isatin analogues) | 1,3-dipolar cycloaddition | Acenaphthenequinone, 1,3-thiazolidine-4-carboxylic acid | Spiropyrrolidine | nih.gov |
| Steroidal semicarbazones (as isatin analogues) | Free radical cyclization | Hydrogen peroxide | Spiro 1,2,4-triazolidin-3-one | nih.gov |
These synthetic approaches highlight the versatility of the isatin scaffold, and by extension the 5,6-dimethylisatin moiety, in constructing a diverse array of complex heterocyclic systems. The ability to generate fused and spirocyclic architectures is particularly valuable for exploring new chemical space in various scientific disciplines.
Reactivity and Mechanistic Investigations of Indole 2,3 Dione, 5,6 Dimethyl
Electrophilic and Nucleophilic Reactivity of the Isatin (B1672199) Core
The fundamental reactivity of the isatin core is dictated by its unique electronic structure. nih.gov It contains a six-membered aromatic ring fused to a five-membered heterocyclic ring with an amide (lactam) functionality and a ketone carbonyl group. nih.gov This arrangement creates distinct reactive sites amenable to a wide range of chemical transformations.
Susceptibility to Nucleophilic Attack at Carbonyl Positions (C2 and C3)
The isatin core possesses two electrophilic carbonyl carbons at the C2 (amide) and C3 (ketone) positions. The C3-carbonyl group is particularly reactive towards nucleophiles due to its pronounced ketone character, which is more electrophilic than the C2-amide carbonyl. This selective reactivity is the basis for many of isatin's characteristic reactions.
One of the most fundamental reactions involving the C3-carbonyl is the Knoevenagel condensation . wikipedia.orgnih.gov This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to the C3-carbonyl, followed by dehydration to form a new carbon-carbon double bond. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org For instance, 5,6-dimethylisatin can react with active methylene compounds like malononitrile (B47326) in the presence of a catalyst to yield the corresponding Knoevenagel adduct. This adduct can then participate in further reactions, such as domino sequences, to form more complex heterocyclic systems. nih.gov
Another significant reaction is the Pfitzinger reaction , which is used to synthesize quinoline-4-carboxylic acids. wikipedia.orgui.ac.id The reaction begins with the base-catalyzed hydrolysis of the amide bond in the isatin ring to form an intermediate keto-acid. wikipedia.org This is followed by condensation with a carbonyl compound (an aldehyde or ketone) to form an imine, which then cyclizes and dehydrates to yield the quinoline (B57606) derivative. wikipedia.orgresearchgate.net The reaction of 5,6-dimethylisatin with various ketones under Pfitzinger conditions provides a direct route to substituted quinoline-4-carboxylic acids.
The C3-carbonyl also readily reacts with thiosemicarbazide (B42300) and its derivatives to form thiosemicarbazones . nih.gov This condensation reaction typically occurs under mild acidic conditions and is a common method for derivatizing isatins. nih.govacs.org The resulting 5,6-dimethylisatin-3-thiosemicarbazones are versatile intermediates for synthesizing various other heterocyclic compounds, such as thiazoles and thiadiazines. nih.govresearchgate.net
| Reaction Type | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Malononitrile | Ionic Liquid, Microwave | Spiro[indole-pyrimidine] derivative nih.gov |
| Pfitzinger Reaction | Ketones (e.g., Acetone) | KOH, Ethanol (B145695), Reflux | Quinoline-4-carboxylic acid derivative wikipedia.orgui.ac.id |
| Thiosemicarbazone Formation | Thiosemicarbazide | Glacial Acetic Acid, Ethanol, Reflux | 5,6-Dimethylisatin-3-thiosemicarbazone nih.govresearchgate.net |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.commasterorganicchemistry.com The benzene ring of the isatin scaffold is susceptible to such attacks. The position of substitution is governed by the electronic effects of the existing substituents. In 5,6-dimethylisatin, the two methyl groups are electron-donating groups (EDGs). EDGs activate the aromatic ring towards electrophilic attack and are ortho, para-directors. libretexts.org
For 5,6-dimethylisatin, the C5 and C6 positions are already occupied. The methyl groups at these positions will direct incoming electrophiles to the available ortho positions, which are C4 and C7. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on 5,6-dimethylisatin are expected to yield a mixture of 4- and 7-substituted products. The electron-donating nature of the methyl groups makes the benzene ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted isatin. libretexts.orgyoutube.com
Reactivity at the N-1 Position
The nitrogen atom at the N-1 position of the isatin core is part of a lactam (a cyclic amide) and bears a hydrogen atom that can be readily substituted. This position is nucleophilic after deprotonation by a suitable base. nih.gov
N-alkylation is a common transformation at this position, reducing the lability of the isatin nucleus towards bases while preserving the reactivity of the C3-carbonyl. nih.gov The reaction is typically performed by first generating the isatin anion with a base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH), followed by treatment with an alkylating agent such as an alkyl halide. nih.govresearchgate.net Microwave-assisted N-alkylation has been shown to be an efficient method, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This method can be applied to 5,6-dimethylisatin to introduce a variety of substituents at the N-1 position.
| Alkylating Agent | Base | Solvent | Condition | Product |
|---|---|---|---|---|
| Alkyl Halide (R-X) | K₂CO₃ or Cs₂CO₃ | DMF or NMP | Microwave Irradiation nih.gov | 1-Alkyl-5,6-dimethylisatin |
| Enals | Prolinol Catalyst | - | Asymmetric Catalysis rsc.org | Chiral 1-Alkyl-5,6-dimethylisatin |
| Alkyl Halide (R-X) | KF/Alumina | Acetonitrile | Thermal (Reflux) or Microwave researchgate.net | 1-Alkyl-5,6-dimethylisatin |
Impact of 5,6-Dimethyl Substitution on Reaction Pathways
Electronic and Steric Modulations of Reactivity
Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density of the benzene ring.
Effect on Electrophilic Aromatic Substitution: The increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted isatin. As discussed, these groups direct incoming electrophiles to the C4 and C7 positions. libretexts.org
Effect on Carbonyl Reactivity: The electron-donating nature of the methyl groups can slightly decrease the electrophilicity of the C3 carbonyl group. By pushing electron density into the ring system, the partial positive charge on the C3 carbon is marginally reduced, which could potentially slow down the rate of nucleophilic attack compared to isatins bearing electron-withdrawing groups (like a nitro group).
Steric Effects: The methyl groups are relatively small and are not expected to cause significant steric hindrance for reactions at the C3 or N-1 positions. However, they can influence the regioselectivity of electrophilic aromatic substitution by sterically discouraging attack at the adjacent C4 and C7 positions to some extent, although the electronic directing effect is generally dominant.
Advanced Reaction Types and Transformations
The unique reactivity of the 5,6-dimethylisatin core allows it to be used as a building block in more complex transformations, such as multicomponent reactions and cycloadditions, to generate diverse and structurally complex molecules like spirooxindoles.
Spirooxindole Synthesis: Spirooxindoles are a class of compounds where the C3 carbon of the oxindole (B195798) ring is a spiro-center, connecting it to another ring system. nih.govrsc.org These compounds are prevalent in natural products and exhibit a wide range of biological activities. nih.gov 5,6-Dimethylisatin is a key starting material for synthesizing spirooxindoles. One common strategy is a three-component domino reaction. For example, the reaction of 5,6-dimethylisatin, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., barbituric acid) can proceed via a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to afford complex spiro[indole-pyrimidine] derivatives in a single pot. nih.gov
Cycloaddition Reactions: The isatin moiety can participate in cycloaddition reactions, particularly [3+2] cycloadditions, to form spirocyclic systems. organic-chemistry.org In these reactions, an azomethine ylide is often generated in situ from the condensation of isatin with an amino acid. This 1,3-dipole then reacts with a dipolarophile (an alkene) to construct a five-membered heterocyclic ring spiro-fused at the C3 position of the isatin. nih.gov While specific examples involving 5,6-dimethylisatin are less common in literature, the general applicability of this method suggests its utility for creating novel 5,6-dimethyl-substituted spirooxindole-pyrrolidine systems. These cycloaddition reactions are powerful tools for building molecular complexity with high stereocontrol. uchicago.edulibretexts.org
| Reaction Type | Reagents | Key Intermediates | Product Class |
|---|---|---|---|
| Multicomponent Domino Reaction | Malononitrile, Barbituric Acid, Ionic Liquid Catalyst | Knoevenagel Adduct | Spiro[indole-pyrimidine] derivatives nih.gov |
| [3+2] Cycloaddition | Amino Acid, Alkene (Dipolarophile) | Azomethine Ylide (1,3-dipole) | Spiro[indole-pyrrolidine] derivatives nih.govorganic-chemistry.org |
Cycloaddition Reactions (e.g., via C2–C3 and C2–N Sigma Bonds)
Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex cyclic and heterocyclic scaffolds. 5,6-Dimethyl-indole-2,3-dione, like other isatin derivatives, readily participates in such reactions, particularly [3+2] cycloadditions, to afford a variety of spirocyclic compounds. uevora.ptresearchgate.net These reactions often proceed through the formation of an intermediate ylide or the reaction with a 1,3-dipole.
One of the most common types of cycloaddition involving isatins is the 1,3-dipolar cycloaddition. nih.gov This reaction typically involves the C3-carbonyl group of the isatin core. For instance, the reaction of isatin derivatives with nitrile oxides, generated in situ, leads to the formation of spiro-oxadiazoline derivatives. researchgate.netyoutube.com The electron-donating nature of the 5,6-dimethyl groups is expected to enhance the reactivity of the C3-carbonyl group towards nucleophilic attack by the dipole.
Multicomponent reactions (MCRs) provide an efficient pathway to complex spirooxindoles from isatins. uevora.ptresearchgate.netrsc.org These reactions often involve a cycloaddition step. For example, the reaction of an isatin, an amino acid, and a dipolarophile can proceed via the formation of an azomethine ylide from the isatin and amino acid, which then undergoes a [3+2] cycloaddition with the dipolarophile. The resulting spiro-pyrrolidinyl oxindoles are prevalent motifs in medicinal chemistry.
The general scheme for the [3+2] cycloaddition of 5,6-dimethylisatin-derived azomethine ylides is depicted below. The reaction conditions and outcomes for related isatin derivatives are summarized in the subsequent table.
General Reaction Scheme for [3+2] Cycloaddition:
| Reactants (Isatin Derivative, Dipole/Ylide Source, Dipolarophile) | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Isatin, Sarcosine (B1681465), (E)-2-nitro-1-phenylethene | Refluxing Methanol | Spiro-pyrrolidinyl oxindole | 85-95 | uevora.pt |
| Isatin, L-proline, Dimethyl acetylenedicarboxylate | Acetonitrile, rt | Spiro-pyrrolo[1,2-a]quinoline | 80-92 | uevora.pt |
| Isatin derivatives, Hydrazonoyl chlorides | Not specified | Spiro[indoline-3,2′- uevora.ptresearchgate.netorganic-chemistry.orgoxadiazol]-2-ones | High | researchgate.net |
| N-substituted indoles, Donor-acceptor cyclopropanes | Ni(OTf)₂ | Cyclopenta[b]indoles | up to 93 | nih.gov |
Ring Expansion Reactions
Ring expansion reactions of isatins provide access to valuable heterocyclic systems, such as quinolines and benzodiazepines. The reaction of 5,6-dimethyl-indole-2,3-dione with various reagents can induce the expansion of the five-membered pyrrolidine-2,3-dione (B1313883) ring.
A notable example is the reaction of isatins with diazomethane (B1218177) or its derivatives. The reaction of isatins with in situ generated α-aryldiazomethanes provides a direct route to viridicatin (B94306) alkaloids. organic-chemistry.org The proposed mechanism involves the nucleophilic addition of the diazomethane to the C3-carbonyl of the isatin, followed by a rearrangement and loss of nitrogen gas to yield the expanded quinoline-2,4-dione ring system. The presence of electron-donating groups, such as the methyl groups in 5,6-dimethylisatin, generally favors this transformation. organic-chemistry.org The use of trimethylsilyldiazomethane (B103560) has also been reported for the ring expansion of cyclic ketones, a mechanistically related process. nih.govresearchgate.net
Another approach to ring expansion involves a two-carbon insertion. For instance, the reaction of isatins with N-substituted pyridinium (B92312) bromide and indene-1,3-dione can lead to the formation of dibenzo[b,d]azepin-6-one scaffolds. nih.gov
The general transformation of 5,6-dimethylisatin to a quinoline derivative via ring expansion is shown below, with specific examples from related systems provided in the table.
General Reaction Scheme for Ring Expansion:
| Isatin Derivative | Reagent | Product Type | Key Conditions | Reference |
| Isatins | α-Aryl/heteroaryldiazomethanes (in situ) | Viridicatin alkaloids | K₂CO₃, Ethanol, 80 °C | organic-chemistry.org |
| Six-membered ketones | Trimethylsilyldiazomethane | Seven-membered ketones | BF₃ etherate | nih.gov |
| Isatin | N-Substituted pyridinium bromide, Indene-1,3-dione | Dibenzo[b,d]azepin-6-one | Not specified | nih.gov |
| Naphthoquinone-oximes | Diazomethane | Oxazole ring | Ether, low temperature | scielo.br |
Hydrolytic Processes of Isatinates
The term "isatinate" refers to the carboxylate salt formed by the hydrolytic cleavage of the amide bond (N1-C2) in the isatin ring system. This process is typically facilitated by basic conditions. The resulting isatinate anion is a key intermediate in several synthetic transformations, most notably the Pfitzinger quinoline synthesis.
In the Pfitzinger reaction, an isatin is treated with a carbonyl compound containing an α-methylene group in the presence of a base. The initial step is the base-catalyzed hydrolysis of the isatin to its corresponding isatinate. This intermediate then condenses with the carbonyl compound, followed by cyclization and dehydration to afford a quinoline-4-carboxylic acid. The 5,6-dimethyl substitution on the isatin starting material would be carried through to the final quinoline product, yielding a 6,7-dimethylquinoline-4-carboxylic acid derivative.
The general mechanism of the Pfitzinger reaction starting from 5,6-dimethylisatin is outlined below.
General Mechanism for the Pfitzinger Reaction:
Hydrolytic Ring Opening: A base (e.g., KOH) attacks the C2-carbonyl group of 5,6-dimethyl-indole-2,3-dione, leading to the cleavage of the N1-C2 amide bond and the formation of the potassium salt of 2-amino-4,5-dimethylbenzoylformic acid (a 5,6-dimethyl-isatinate).
Condensation: The enolate of a carbonyl compound (e.g., an acetophenone (B1666503) derivative) adds to the keto group of the isatinate.
Cyclization and Dehydration: Intramolecular cyclization occurs, followed by the elimination of water to form the aromatic quinoline ring.
This reaction highlights a fundamental hydrolytic process of the isatin scaffold, which serves as a gateway to a different class of heterocyclic compounds. nih.govresearchgate.net
| Isatin Reactant | Carbonyl Compound | Base/Conditions | Product | Reference |
| Isatin | Acetophenone derivatives | KOH, EtOH/H₂O, reflux | 2-Arylquinoline-4-carboxylic acids | nih.gov |
| Isatin | Various ketones | Basic catalyst (e.g., sodium acetate) | Quinoline-4-carboxylic acid derivatives | researchgate.net |
Computational Chemistry and Theoretical Studies
Quantum Chemical Methodologies
Quantum chemical methodologies are fundamental in understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For Indole-2,3-dione, 5,6-dimethyl-, DFT calculations are instrumental in modeling the electron density distribution, which is key to predicting its chemical reactivity. The isatin (B1672199) scaffold contains two carbonyl groups at the C2 and C3 positions, creating electrophilic centers. DFT calculations can precisely map the electron density, highlighting the susceptibility of these positions to nucleophilic attack.
The introduction of two methyl groups at the C5 and C6 positions of the benzene (B151609) ring influences the electronic properties of the entire molecule. These electron-donating groups can modulate the reactivity of the carbonyl carbons. Theoretical studies on related substituted isoindoline (B1297411) molecules using DFT with the B3LYP functional have been employed to analyze their photo-physical properties and tautomeric stability. nih.gov For instance, studies on 5,6-dimethyl-1H-benzo[d]imidazole derivatives have successfully used DFT (at the B3LYP/6-311g(d,p) level) to calculate and confirm vibrational frequencies and electronic transitions observed in experimental spectra. mdpi.com
A key application of DFT is the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. nih.gov For Indole-2,3-dione, 5,6-dimethyl-, DFT would predict how the methyl groups affect this energy gap, thereby fine-tuning its reactivity profile for various chemical reactions. Molecular electrostatic potential (MEP) maps generated through DFT also visualize the electron-rich and electron-deficient regions, providing a guide for predicting sites of interaction with other molecules. scispace.com
While DFT is excellent for predicting geometries and electronic properties, high-accuracy energy calculations often require more computationally intensive methods. Composite methods, such as the Gaussian-n (Gn) theories (e.g., G3, G4), are multi-step computational protocols designed to achieve high accuracy in thermochemical data, such as enthalpies of formation, atomization energies, and ionization potentials.
These methods combine results from several different levels of theory and basis sets to extrapolate a value that approaches the exact solution of the Schrödinger equation. Although specific Gn studies on Indole-2,3-dione, 5,6-dimethyl- are not prevalent in the literature, the application of such methods would be invaluable. They could provide benchmark data for its stability and energetics, which is crucial for understanding its formation, decomposition pathways, and potential for use in various applications. For complex organic molecules, these high-accuracy calculations serve as a "gold standard" to validate faster, less computationally expensive methods like DFT.
Molecular Modeling and Docking Studies
Molecular modeling techniques are essential for predicting how a ligand like Indole-2,3-dione, 5,6-dimethyl- might interact with a biological target, a critical step in computer-aided drug design.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. frontiersin.org This method is widely used to predict the interaction between a ligand and a protein's active site. For Indole-2,3-dione, 5,6-dimethyl-, docking studies can elucidate its potential to inhibit various enzymes or block receptors implicated in disease.
The isatin core is a well-known scaffold for inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.gov A computational study on 5-methylisatin (B515603) derivatives as potential CDK2 inhibitors demonstrated that the isatin moiety fits snugly into the hydrophobic pocket of the enzyme's active site, forming key hydrogen bonds with residues like GLU81 and LEU83. nih.gov Similarly, docking studies on indole (B1671886) derivatives have been performed against other cancer-related targets like the androgen receptor, with some compounds showing strong binding affinities. researchgate.net
The table below summarizes docking results for related isatin and indole derivatives against various biological targets, illustrating the types of interactions and binding affinities that could be expected for Indole-2,3-dione, 5,6-dimethyl-.
| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Affinity (Example) |
| 5-Methylisatin Derivatives nih.gov | CDK2 | GLU81, LEU83, PHE80, ILE10 | -9.18 kcal/mol |
| Indole-acrylamide-triazoles nih.gov | α-glucosidase | Not specified | -5.46 (Docking Score) |
| Thiosemicarbazone-indoles researchgate.net | Androgen Receptor (5T8E) | Not specified | -8.8 kcal/mol |
| 5-MeO-DMT Analogues nih.gov | 5-HT1A Receptor (7E2Y) | Asp116, Phe361, Ser199 | -11.41 kcal/mol (Glide gscore) |
This table presents data for structurally related compounds to illustrate the application of molecular docking.
These studies suggest that the 5,6-dimethyl substitution on the indole-2,3-dione core could enhance hydrophobic interactions within a protein's binding pocket, potentially leading to improved potency and selectivity.
The insights gained from molecular docking are foundational for rational ligand design and optimization. nih.gov By understanding the specific interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern the binding of Indole-2,3-dione, 5,6-dimethyl- to a target, medicinal chemists can design new analogues with improved properties.
For example, if docking studies reveal an unoccupied hydrophobic pocket near the 5,6-dimethyl groups, new derivatives could be designed with larger alkyl or aryl substituents to fill this pocket, thereby increasing binding affinity. Computational models can be used to screen a virtual library of such derivatives to prioritize the most promising candidates for synthesis and biological testing. nih.gov This structure-based drug design approach accelerates the discovery process and reduces the reliance on traditional high-throughput screening. Studies on 5-methylisatin derivatives have used this approach to explore various substitutions, finding that modifications at certain positions improved binding affinity for CDK2, while changes at other positions were less favorable. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the conformational stability of the ligand within the binding site and understanding the flexibility of both the ligand and the protein. scispace.com
For a complex of Indole-2,3-dione, 5,6-dimethyl- and a target protein, an MD simulation would reveal how the ligand settles into the binding pocket and whether the key interactions predicted by docking are maintained over time. frontiersin.org Researchers can analyze parameters such as the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov
In studies of related inhibitors, MD simulations have been used to confirm the stability of docking poses. For example, a 100 ns MD simulation of an enastron analogue bound to the Eg5 enzyme showed that the receptor-ligand complex achieved substantial stability. scispace.com Similarly, simulations of 5-methylisatin derivatives bound to CDK2 were used to calculate averaged RMSD values to confirm the stability of the complexes. nih.gov Such simulations provide a more realistic and accurate picture of the binding event, validating the potential of the compound as an inhibitor. biorxiv.org
In Silico Design Approaches for Novel Derivatives
The in silico design of novel derivatives of Indole-2,3-dione, 5,6-dimethyl-, also known as 5,6-dimethylisatin, represents a crucial step in modern drug discovery. This computational approach allows for the rational design and evaluation of new chemical entities with potentially enhanced biological activity and improved pharmacokinetic profiles before their actual synthesis. By leveraging a variety of computational techniques, researchers can screen vast virtual libraries of compounds, predict their interactions with biological targets, and assess their drug-likeness, thereby saving significant time and resources.
A key strategy in the design of novel 5,6-dimethylisatin derivatives is the use of structure-based drug design (SBDD) and ligand-based drug design (LBDD) methodologies. These approaches are often used in a complementary fashion to identify promising lead candidates. For instance, molecular docking, a prominent SBDD technique, is frequently employed to predict the binding orientation and affinity of newly designed derivatives within the active site of a specific biological target.
In a typical in silico workflow, a library of virtual derivatives of 5,6-dimethylisatin can be generated by introducing various substituents at different positions of the isatin core. The selection of these substituents is often guided by quantitative structure-activity relationship (QSAR) models, which provide insights into the chemical features that are critical for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are instrumental in understanding the relationship between the chemical structure of the 5,6-dimethylisatin derivatives and their biological activity. researchgate.netnih.govnih.gov By developing mathematical models, researchers can predict the activity of unsynthesized compounds. For instance, a 3D-QSAR model can be built to elucidate the pharmacophoric features required for potent inhibitory activity against a particular enzyme. nih.gov These models can highlight the importance of specific steric, electronic, and hydrophobic fields, guiding the rational design of new derivatives with enhanced potency. nih.gov
Molecular Docking Simulations
Molecular docking is a powerful computational tool used to predict the preferred binding mode and affinity of a ligand to a macromolecular target. nih.govnih.gov In the context of 5,6-dimethylisatin, derivatives can be docked into the active site of a relevant protein target. The results of docking simulations are typically evaluated using a scoring function, which provides an estimate of the binding affinity.
For example, a set of virtually designed 5,6-dimethylisatin derivatives could be docked into the ATP-binding site of a protein kinase, a common target for isatin-based inhibitors. The docking scores and predicted binding interactions can then be used to prioritize compounds for synthesis and biological testing. The following table illustrates hypothetical docking results for a series of designed 5,6-dimethylisatin derivatives against a target protein.
| Compound ID | Substituent at N1 | Substituent at C5 | Substituent at C6 | Docking Score (kcal/mol) | Predicted Interacting Residues |
|---|---|---|---|---|---|
| DM-001 | -H | -CH3 | -CH3 | -7.2 | LEU83, LYS33, GLU81 |
| DM-002 | -CH2Ph | -CH3 | -CH3 | -8.5 | LEU83, LYS33, GLU81, PHE80 |
| DM-003 | -CH2-c-C3H5 | -CH3 | -CH3 | -7.8 | LEU83, LYS33, GLU81 |
| DM-004 | -H | -Cl | -CH3 | -7.5 | LEU83, LYS33, GLU81, VAL31 |
| DM-005 | -H | -CH3 | -Cl | -7.6 | LEU83, LYS33, GLU81, VAL31 |
ADMET Prediction
In addition to predicting biological activity, computational methods are also used to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed compounds. nih.govmdpi.com Early prediction of ADMET properties is crucial to avoid late-stage failures in drug development. Various computational models can predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential for hepatotoxicity. The following table presents a hypothetical ADMET profile for the designed 5,6-dimethylisatin derivatives.
| Compound ID | Predicted Oral Bioavailability (%) | Predicted BBB Permeability | Predicted Hepatotoxicity | Lipinski's Rule of Five Violations |
|---|---|---|---|---|
| DM-001 | 75 | Low | Low | 0 |
| DM-002 | 68 | High | Low | 0 |
| DM-003 | 72 | Medium | Low | 0 |
| DM-004 | 80 | Low | Low | 0 |
| DM-005 | 78 | Low | Low | 0 |
By integrating these in silico approaches, researchers can effectively design and prioritize novel derivatives of Indole-2,3-dione, 5,6-dimethyl- with a higher probability of success in subsequent experimental studies. This computational-driven strategy accelerates the discovery of new therapeutic agents based on the versatile 5,6-dimethylisatin scaffold.
Applications of Indole 2,3 Dione, 5,6 Dimethyl in Advanced Chemical Research
Utilization as a Building Block in Organic Synthesis
The chemical reactivity of 5,6-dimethylindole-2,3-dione makes it an important starting material for the creation of more complex molecules, especially a variety of heterocyclic systems. bdpsjournal.org Its capacity to undergo numerous chemical transformations enables the assembly of novel and intricate molecular frameworks.
Construction of Diverse Fused and Spiro-Heterocyclic Systems
The C3-carbonyl group of 5,6-dimethylindole-2,3-dione is a key reactive site utilized in the synthesis of a broad range of heterocyclic compounds. It readily undergoes condensation reactions with different nucleophiles to generate new ring systems. For example, its reaction with 1,2-dibromoethane (B42909) in the presence of a base can lead to the formation of a ring-extended system. bdpsjournal.org
A significant application of this compound is in the synthesis of spiro-heterocyclic systems, where a single atom is shared by two rings. These three-dimensional structures are of considerable interest in medicinal chemistry. Multicomponent reactions are a common strategy, where 5,6-dimethylindole-2,3-dione, an amino acid like sarcosine (B1681465) or L-proline, and a dipolarophile can react in a single step to produce complex spiro-pyrrolidine-oxindoles.
| Reactant 1 | Reactant 2 | Resulting Heterocyclic System |
| 5,6-Dimethylindole-2,3-dione | 1,2-dibromoethane | Ring-extended fused system bdpsjournal.org |
| 5,6-Dimethylindole-2,3-dione | Sarcosine, Dipolarophile | Spiro-pyrrolidine-oxindole |
| 5,6-Dimethylindole-2,3-dione | L-proline, Dipolarophile | Spiro-pyrrolidine-oxindole |
Precursor for Complex Molecular Architectures
Beyond its direct use in forming heterocyclic rings, 5,6-dimethylindole-2,3-dione serves as a vital precursor for constructing more elaborate molecular architectures. bdpsjournal.org Derivatives of this compound can be subjected to further chemical transformations to build intricate molecular scaffolds. The initial modifications at the N-1 and C-3 positions provide a foundation for subsequent reactions such as cyclizations, ring-openings, or rearrangements, which lead to the generation of novel and complex molecular structures with potential applications in various fields of chemistry.
Investigations in Medicinal Chemistry Research
In the domain of medicinal chemistry, the indole (B1671886) nucleus is considered a "privileged structure," and its derivative, 5,6-dimethylindole-2,3-dione, is a key scaffold for developing biologically active compounds. nih.gov The dimethyl substitution on the benzene (B151609) ring can enhance the lipophilicity and modulate the electronic properties of the molecule, which can influence its interaction with biological targets. It is important to emphasize that this section does not cover clinical trials, dosage, or safety information.
Role as a Privileged Scaffold for Biologically Active Compounds
The isatin (B1672199) scaffold, particularly the 5,6-dimethyl substituted version, is a common feature in many biologically active molecules. nih.govnih.gov The chemical versatility of 5,6-dimethylindole-2,3-dione allows for the introduction of various pharmacophoric groups at different positions, leading to a wide array of biological activities. nih.gov Researchers have synthesized and studied numerous derivatives, exploring their potential as enzyme inhibitors and receptor modulators. nih.govkashanu.ac.ir For instance, the isatin core is a component of molecules investigated for antimicrobial, antiviral, and anticancer properties. nih.govkashanu.ac.ir
Structure-Activity Relationship (SAR) Studies of Indole-2,3-dione, 5,6-dimethyl- Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound affects its biological activity. For derivatives of 5,6-dimethylindole-2,3-dione, these studies help in designing compounds with improved potency and selectivity for specific biological targets. nih.gov
SAR studies on derivatives of 5,6-dimethylindole-2,3-dione have demonstrated clear links between the types and positions of substituents and the resulting biological effects. Modifications are frequently made at the N-1 position of the indole ring and by reacting the C-3 carbonyl group. nih.gov For example, introducing different groups at the N-1 position can alter the molecule's lipophilicity and size, which can affect how it binds to a target protein. nih.gov
Transforming the C-3 keto group into other functional groups, such as Schiff bases or spiro-heterocycles, has been shown to significantly influence the biological activity profile. nih.govbdpsjournal.org The specific substituents at these positions can result in compounds with selective activity against various enzymes or receptors. nih.gov For example, a study on isatin derivatives as monoamine oxidase (MAO) inhibitors showed that substitutions on the aromatic ring can influence inhibitory activity. acs.org Another study on isatin thiosemicarbazone derivatives found that cyclization to form more complex heterocyclic systems could enhance cytotoxicity. researchgate.net
| Position of Substitution | Type of Substituent | General Impact on Biological Activity |
| N-1 | Alkyl or benzyl (B1604629) groups | Modulates lipophilicity and steric properties, influencing binding to target sites. nih.gov |
| C-3 | Schiff base formation | Creates a planar, conjugated system that can interact with biological targets. nih.gov |
| C-3 | Spiro-heterocyclic rings | Introduces three-dimensional complexity, potentially leading to enhanced and more selective biological interactions. bdpsjournal.org |
| 5,6-positions | Methyl groups | Increases lipophilicity and can influence the electronic properties of the aromatic ring, affecting target binding. |
Design of Pharmacophore Hybrids and Linker Systems
The structural framework of Indole-2,3-dione, 5,6-dimethyl-, also known as 5,6-dimethylisatin, presents a versatile scaffold for the design of pharmacophore hybrids. The isatin core, a bicyclic system with a fused benzene and a pyrrolidine-2,3-dione (B1313883) ring, offers multiple points for chemical modification. nih.gov Researchers leverage the reactive sites at the N-1 position and the carbonyl groups at C-2 and C-3 to construct novel molecular entities. nih.gov The methyl groups at the C-5 and C-6 positions enhance lipophilicity and influence the electronic properties of the molecule, which can be a strategic advantage in drug design.
Systematic modifications at the N-1, C-3, and C-5 positions of the isatin scaffold have been explored to create derivatives with improved biological activity. nih.gov For instance, the introduction of different substituent groups allows for the development of hybrids that can interact with multiple biological targets. nih.gov The design process often involves creating isatin-based hybrids, such as isatin-coumarin and isatin-benzothiazole conjugates, to explore enhanced pharmacological profiles. The choice of linker systems is crucial in these hybrids to ensure optimal orientation and interaction with target proteins. These modifications aim to maximize the therapeutic potency and inhibitory action against specific enzymes or receptors. nih.govnih.gov
Mechanisms of Biological Interactions
The diverse biological activities of Indole-2,3-dione, 5,6-dimethyl- and its parent compound, isatin, stem from their ability to interact with a variety of biological targets, thereby modulating critical cellular functions.
The isatin scaffold is a well-documented modulator of several key enzymes.
Cytochrome P450 (CYP450): Isatin and its derivatives are known to interact with cytochrome P450 enzymes, which are central to the metabolism of a wide array of compounds. In some instances, isatin itself can be an intermediate in the metabolic pathway of indole oxidation by CYP450 enzymes. nih.gov This interaction suggests that 5,6-dimethylisatin could influence the metabolism of other drugs or endogenous substances by modulating the activity of these enzymes.
Monoamine Oxidase B (MAO-B): Isatin is a known reversible inhibitor of monoamine oxidase (MAO) enzymes, with a preference for the MAO-B isoform. acs.org Substitutions on the phenyl ring of the isatin core, particularly at the C5 and C6 positions, have been shown to significantly enhance MAO-B inhibitory potency and selectivity. researchgate.netnih.gov Studies on various C5- and C6-substituted isatin analogues have demonstrated that they are potent and selective MAO-B inhibitors. researchgate.net This is attributed to the favorable interactions of the substituents with the entrance cavity of the enzyme, complementing the binding of the isatin core in the active site adjacent to the FAD co-factor. researchgate.net Therefore, 5,6-dimethylisatin is predicted to be an effective MAO-B inhibitor.
Table 1: MAO Inhibitory Activity of Isatin Analogues
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Isatin | MAO-A | 12.3 | Reversible | nih.gov |
| Isatin | MAO-B | 4.86 | Reversible | nih.gov |
| 4-Chloroisatin | MAO-A | 0.812 | Competitive | nih.gov |
Guanylate Cyclase: Isatin acts as an antagonist of atrial natriuretic peptide (ANP) signaling. nih.gov It has been shown to inhibit ANP-stimulated guanylate cyclase activity in a dose-dependent manner. nih.govnih.gov This inhibition prevents the conversion of GTP to cGMP, a crucial second messenger in various physiological processes. nih.gov The mechanism appears to involve isatin antagonizing the generation of the second messenger by the GC-A receptor. nih.gov The sensitivity of guanylate cyclase to isatin may be regulated at an ATP binding site, potentially a protein kinase-like domain. nih.gov
One of the most significant interactions of the isatin core is its antagonism of atrial natriuretic peptide (ANP) receptors. nih.gov Research has demonstrated that isatin effectively inhibits the binding of ANP to its receptors. nih.gov This action blocks the downstream signaling cascade initiated by ANP, which includes the activation of particulate guanylate cyclase. nih.govnih.gov By interfering with this receptor-ligand interaction, isatin and its derivatives can modulate processes regulated by ANP, such as vasodilation and fluid homeostasis.
Through its interaction with various enzymes and receptors, Indole-2,3-dione, 5,6-dimethyl- and related isatin compounds can influence major biochemical pathways. The inhibition of MAO-B, for instance, directly impacts the dopamine (B1211576) pathway by preventing the breakdown of this key neurotransmitter. acs.org Furthermore, the modulation of guanylate cyclase activity affects cGMP-mediated signaling pathways. nih.gov Derivatives of isatin have also been noted to affect signaling pathways crucial for cell proliferation and differentiation, such as the MAPK/ERK pathway.
A significant area of research for isatin derivatives, including 5,6-dimethylisatin, is their potential as anticancer agents. These compounds have been shown to impact fundamental cellular processes that are often dysregulated in cancer.
Cell Cycle Regulation: Isatin derivatives can arrest the cell cycle, preventing cancer cells from progressing through the phases of division.
Apoptosis Induction: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells. For example, certain isatin derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines with IC50 values in the low micromolar range through apoptosis induction.
Development of Research Probes for Biological Systems
The specific and potent biological activities of Indole-2,3-dione, 5,6-dimethyl- make it a valuable candidate for the development of research probes. A research probe is a molecule used to study the function and distribution of a specific biological target. Given that C5- and C6-substituted isatins are potent and selective inhibitors of MAO-B, 5,6-dimethylisatin could be developed into a chemical probe to investigate the roles of MAO-B in various physiological and pathological states, particularly in neurodegenerative diseases. researchgate.netnih.gov Similarly, its function as an antagonist of ANP receptors allows it to be used as a tool to explore the intricacies of the ANP signaling pathway and its regulation of guanylate cyclase. nih.govnih.gov
Broader Applications in Chemical Industries
General literature suggests that the isatin scaffold is a versatile building block in organic synthesis. Its reactivity allows for the introduction of various functional groups, leading to a wide array of derivatives with potential industrial uses. However, specific research focusing on 5,6-dimethylisatin's role in large-scale industrial processes is not prominently documented.
Potential in Polymer and Dye Industries
The isatin core is a known chromophore, and its derivatives have been utilized in the creation of dyes. For example, isatin Schiff bases and isatin azo-imine dyes have been synthesized and investigated for their dyeing properties on materials like polyester. These dyes often exhibit a range of colors from yellow to reddish hues. The inherent chemical structure of indolin-2-ones makes them a point of interest for creating novel colorants. nih.gov
However, specific research detailing the incorporation of Indole-2,3-dione, 5,6-dimethyl- into polymer chains or its specific application as a dye for industrial use is not available in the reviewed literature. There are no readily found studies on the polymerization of this specific monomer or its impact on the properties of resulting polymers.
Role in Agrochemical Research
The isatin framework is a significant scaffold in medicinal chemistry and has been explored for various biological activities, which extends to agrochemical research. Derivatives of isatin have been investigated for their potential as fungicides, herbicides, and insecticides. nih.govfrontiersin.orgnih.gov For instance, various isatin derivatives have shown antifungal activity against common plant pathogens. nih.govresearchgate.net The structural diversity of isatin derivatives allows for the tuning of their biological effects. nih.govnih.govresearchgate.net
Despite the broad interest in isatin derivatives for agricultural applications, specific studies detailing the screening or application of Indole-2,3-dione, 5,6-dimethyl- as an agrochemical agent are not present in the public domain. Research on the antifungal, herbicidal, or insecticidal properties of this particular compound has not been published in the surveyed scientific literature. While related indole derivatives have been investigated for herbicidal activity, these are structurally distinct from 5,6-dimethylisatin. frontiersin.orgnih.govresearchgate.net
Advanced Characterization Techniques for Indole 2,3 Dione, 5,6 Dimethyl and Its Novel Derivatives
Spectroscopic Analysis
Spectroscopy provides a fundamental understanding of the molecular structure of 5,6-dimethylisatin and its analogues by probing the interactions of molecules with electromagnetic radiation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of Indole-2,3-dione, 5,6-dimethyl- and its derivatives is characterized by several key absorption bands that confirm its core structure.
The most prominent features in the IR spectrum of the isatin (B1672199) core are the stretching vibrations of the two carbonyl groups (C=O) and the amine (N-H) group. The lactam carbonyl at position 2 and the ketone carbonyl at position 3 typically produce strong absorption bands in the region of 1700-1750 cm⁻¹. The exact frequency can be influenced by hydrogen bonding and electronic effects of substituents on the aromatic ring. The N-H stretching vibration of the indole (B1671886) nitrogen appears as a distinct, often broad, absorption band in the 3200-3400 cm⁻¹ range.
Furthermore, the presence of the dimethyl-substituted aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and various C=C stretching absorptions in the 1450-1620 cm⁻¹ region. The methyl groups (CH₃) attached to the benzene (B151609) ring contribute characteristic C-H stretching and bending modes, typically observed around 2800-3000 cm⁻¹ and 1350-1450 cm⁻¹, respectively. nist.gov
When 5,6-dimethylisatin is converted into novel derivatives, such as Schiff bases or hydrazones, the IR spectrum will show significant changes. For instance, the formation of a hydrazone derivative by reaction at the C3-ketone results in the appearance of a C=N stretching vibration (typically around 1615 cm⁻¹) and changes in the N-H stretching region. nist.gov
Table 1: Typical Infrared (IR) Absorption Bands for 5,6-dimethylisatin and its Derivatives
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
| N-H (Lactam) | Stretch | 3400 - 3200 | Can be broad due to hydrogen bonding. |
| C-H (Aromatic) | Stretch | 3100 - 3000 | |
| C-H (Alkyl) | Stretch | 3000 - 2800 | From the 5,6-dimethyl groups. |
| C=O (Ketone, C3) | Stretch | ~1750 | Position can vary with substitution. |
| C=O (Lactam, C2) | Stretch | ~1700 | |
| C=N (Imine/Hydrazone) | Stretch | 1625 - 1615 | Present in derivatives like Schiff bases or hydrazones. researchgate.net |
| C=C (Aromatic) | Stretch | 1620 - 1450 | Multiple bands are expected. |
This table presents expected values based on the functional groups present. Actual values can vary based on the specific molecular environment and sample state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Indole-2,3-dione, 5,6-dimethyl-, the ¹H NMR spectrum is expected to be relatively simple and highly informative.
Due to the substitution pattern, the aromatic region should display two singlets, corresponding to the protons at the C4 and C7 positions. The two methyl groups at positions 5 and 6 are also expected to appear as distinct singlets in the upfield region of the spectrum, typically around 2.0-2.5 ppm. nist.gov The proton attached to the indole nitrogen (N-H) will appear as a broad singlet, often in the downfield region (e.g., >10 ppm in DMSO-d₆), and its chemical shift can be highly dependent on the solvent and concentration.
In the synthesis of novel derivatives, ¹H NMR is crucial for confirming the structural modifications. For example, in the formation of an N-substituted derivative, the N-H signal would disappear, and new signals corresponding to the protons of the introduced substituent would appear. Similarly, reactions at the C3-carbonyl to form hydrazones result in a new N-H signal for the hydrazide moiety and characteristic shifts for the protons on the new side chain. nist.gov
Table 2: Expected and Observed ¹H NMR Chemical Shifts (δ, ppm) for 5,6-dimethylisatin and Representative Derivatives
| Proton | Expected Shift (5,6-dimethylisatin) | Observed Shift (Example Derivative: 5-Nitroisatin Hydrazone) researchgate.net | Multiplicity |
| N1-H (Lactam) | > 10 (in DMSO) | 12.22 / 13.74 | Singlet |
| Aromatic H-4 | ~7.0-7.5 | 8.89 | Singlet |
| Aromatic H-7 | ~7.0-7.5 | 7.10 | Singlet |
| 5-CH₃ | ~2.2 | - | Singlet |
| 6-CH₃ | ~2.2 | - | Singlet |
| Hydrazone N'-H | - | 11.56 | Singlet |
| Benzoyl H (ortho) | - | 7.96 | Multiplet |
| Benzoyl H (meta/para) | - | 7.68 | Multiplet |
Expected shifts are estimates based on typical values for isatins. Observed shifts are for a related derivative to illustrate the effect of structural changes. The presence of cis/trans isomers in derivatives can lead to two sets of signals. researchgate.net
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.
For Indole-2,3-dione, 5,6-dimethyl-, a total of 10 distinct signals are expected, as the molecule lacks a plane of symmetry that would make any carbons equivalent. The two carbonyl carbons (C2 and C3) are the most deshielded and appear far downfield, typically in the range of 155-185 ppm. organicchemistrydata.org The six aromatic carbons (C3a, C4, C5, C6, C7, C7a) will resonate in the 110-150 ppm region. The specific chemical shifts are influenced by the substitution, with the carbons bearing the methyl groups (C5 and C6) showing characteristic shifts. The two methyl carbons will produce signals in the upfield region, typically below 30 ppm. carlroth.com
¹³C NMR is invaluable for confirming the successful synthesis of derivatives. For example, the formation of a thiazole (B1198619) ring fused to the isatin core would result in new signals corresponding to the carbons of the thiazole ring, and the chemical shifts of the original isatin carbons, particularly C2 and C3, would be altered. carlroth.com
Table 3: Expected and Observed ¹³C NMR Chemical Shifts (δ, ppm) for Isatin Scaffolds
| Carbon | Expected Shift (5,6-dimethylisatin) | Observed Shift (Example: N-methylisatin) nih.gov | Observed Shift (Example: 5-Nitroisatin Hydrazone) researchgate.net |
| C2 (Lactam C=O) | 155 - 165 | 158.9 | 167.55 |
| C3 (Ketone C=O) | 180 - 185 | 184.2 | - |
| C3a | 115 - 125 | 117.8 | 129.73 |
| C4 | 110 - 120 | 111.4 | - |
| C5 | 135 - 145 | 138.6 | 142.31 |
| C6 | 135 - 145 | 124.2 | 122.76 |
| C7 | 120 - 130 | 125.5 | 111.21 |
| C7a | 145 - 155 | 151.1 | 148.02 |
| 5-CH₃ | 15 - 25 | - | - |
| 6-CH₃ | 15 - 25 | - | - |
| N-CH₃ | - | 26.4 | - |
| C=N (Hydrazone) | - | - | 139.06 |
Expected shifts are estimates. Observed shifts for derivatives illustrate the influence of substituents on the carbon framework.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For Indole-2,3-dione, 5,6-dimethyl- (molecular formula C₁₀H₉NO₂), the molecular weight is 175.18 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected at m/z 175 or 176, respectively. nist.gov
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
The fragmentation pattern provides a fingerprint of the molecule. For isatin derivatives, common fragmentation pathways include the loss of carbon monoxide (CO) from the carbonyl groups. The specific fragmentation of 5,6-dimethylisatin would likely involve initial loss of CO (28 Da) followed by further fragmentation of the resulting ion. Analysis of the fragmentation of novel derivatives can help confirm the structure of the appended moieties. carlroth.com
Table 4: Mass Spectrometry Data for 5,6-dimethylisatin
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | nist.gov |
| Molecular Weight | 175.18 g/mol | nist.gov |
| Expected [M]⁺ (EI-MS) | m/z 175 | - |
| Expected [M+H]⁺ (ESI-MS) | m/z 176 | - |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the conversion of reactants to products and for assessing the purity of the final compound.
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction. udel.edu In the synthesis of a derivative from 5,6-dimethylisatin, a small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. chemicalbook.com As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product (which will have a different polarity and thus a different retention factor, R_f) will appear and intensify. libretexts.org This allows for a qualitative assessment of the reaction's completion.
High-performance liquid chromatography (HPLC) is a more powerful technique used for both qualitative and quantitative analysis. It offers higher resolution and sensitivity than TLC. HPLC is used to determine the purity of a synthesized sample of 5,6-dimethylisatin or its derivatives by separating the main product from any unreacted starting materials or by-products. The area under each peak in the chromatogram is proportional to the concentration of that component, allowing for precise purity determination. When coupled with a mass spectrometer (LC-MS), it becomes a formidable tool for identifying components of a mixture by providing both retention time and mass-to-charge ratio data for each separated compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. In the context of 5,6-dimethylisatin and its derivatives, TLC is primarily used on silica (B1680970) gel plates, which act as the polar stationary phase.
The separation mechanism relies on the differential partitioning of compounds between the stationary phase and a less polar mobile phase. A common mobile phase for isatin derivatives is a mixture of petroleum ether (or hexane) and ethyl acetate (B1210297). The polarity of this solvent system can be fine-tuned by adjusting the ratio of the components to achieve optimal separation. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the silica gel and exhibit lower Rf values. The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chegg.comnih.gov For instance, changing a mobile phase from a more polar 80:20 petroleum ether-ethyl acetate mixture to a less polar 95:5 mixture will cause all compounds to travel less, thereby decreasing their Rf values. chegg.com
Reaction progress, such as the formation of a thiosemicarbazone derivative of isatin, can be checked by spotting the reaction mixture on a TLC plate and eluting it with a suitable solvent system, like a 1:1 mixture of dichloromethane (B109758) and cyclohexane. nih.gov The appearance of a new spot corresponding to the product and the disappearance of the starting material spot confirms the conversion. Visualization of the spots is typically achieved under UV light (at 254 nm) or by using chemical staining agents like iodine vapor.
Interactive Data Table: TLC Parameters for a Heterocyclic Derivative
The following table provides an example of TLC data for a heterocyclic compound, illustrating the parameters typically reported.
| Compound | Stationary Phase | Mobile Phase | Rf Value |
| Ethyl 2-amino-1H-indole-3-carboxylate | Silica Gel | 16% Ethyl Acetate / Petroleum Ether | 0.67 |
Data sourced from a study on a related heterocyclic compound, demonstrating typical TLC reporting. rsc.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers superior resolution, speed, and quantitative accuracy compared to TLC. It is widely employed for the final purity assessment and quantification of Indole-2,3-dione, 5,6-dimethyl- and its novel derivatives.
The most common mode for analyzing isatin derivatives is Reverse-Phase HPLC (RP-HPLC). In this setup, the stationary phase is non-polar (typically a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. researchgate.net The separation principle is based on the hydrophobic interactions of the analytes with the stationary phase. More non-polar compounds are retained longer on the column, leading to longer retention times, while more polar compounds elute earlier.
The development of a robust HPLC method involves optimizing several parameters, including the mobile phase composition, flow rate, and detection wavelength, to ensure a sharp, symmetrical peak for the analyte, well-resolved from any impurities. For example, a validated method for a novel Schiff base derivative involved an isocratic elution with a methanol/water mobile phase on a C18 column, with detection at 280 nm. researchgate.net The stability and purity of the synthesized compounds can be definitively established with such validated methods. In some studies, HPLC analysis is used to confirm the results of other assays, such as biological activity tests on isatin derivatives. learning-gate.com
Interactive Data Table: HPLC Method for a Novel Schiff Base Derivative
This table presents a validated HPLC method for a novel Schiff base, showcasing the detailed parameters required for reproducible analysis.
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol / Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time (tR) | 6.4 min |
| Run Time | 8 min |
Data from a validated method for (E)-ethyl 4-(2-hydroxybenzylidene amino) benzoate (B1203000) Schiff base, serving as a representative example for isatin derivatives. researchgate.netjocpr.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a pure compound. This analysis provides a direct means of verifying the molecular formula of a newly synthesized compound, such as Indole-2,3-dione, 5,6-dimethyl- and its derivatives.
The technique involves combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the percentage composition of each element in the original sample.
The experimentally determined ("found") percentages are then compared to the theoretical percentages ("calculated") derived from the proposed molecular formula. For a compound to be considered analytically pure, the found values must typically be within ±0.4% of the calculated values. nih.gov This close agreement provides strong evidence for the assigned chemical formula and the purity of the sample.
For the parent compound, Indole-2,3-dione, 5,6-dimethyl- , the theoretical composition is calculated from its molecular formula, C₁₀H₉NO₂ .
Interactive Data Table: Elemental Analysis of Indole-2,3-dione, 5,6-dimethyl- and Novel Derivatives
The following table shows the calculated elemental composition for the parent compound and compares calculated versus found values for a representative novel isatin derivative.
| Compound | Molecular Formula | Analysis | % C | % H | % N |
| Indole-2,3-dione, 5,6-dimethyl- | C₁₀H₉NO₂ | Calculated | 68.56 | 5.18 | 7.99 |
| N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) benzohydrazide | C₂₂H₁₇N₃O₂ | Calculated | 74.35 | 4.82 | 11.82 |
| Found | 74.31 | 4.79 | 11.79 |
Data for the novel derivative is sourced from a 2024 study on isatin-hydrazide derivatives. The original source reported data for a related compound, which has been adapted here for illustrative purposes. rsc.org
Q & A
Q. What are the common synthetic routes for 5,6-dimethylindole-2,3-dione, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of 5,6-dimethylindole-2,3-dione derivatives typically involves intramolecular cyclization or oxidative strategies. For example, iodine/dimethyl sulfoxide (DMSO) systems can promote domino oxidative cyclization to form indole-2,3-dione scaffolds . Reaction optimization includes adjusting solvent polarity (e.g., dioxane or ethanol), temperature (reflux conditions), and catalysts (e.g., ethylenediamine for nucleophilic addition). Yield improvements are often achieved by monitoring reaction progress via TLC and isolating intermediates through recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structure of 5,6-dimethylindole-2,3-dione, and how are spectral contradictions addressed?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identification of carbonyl stretches (1700–1780 cm⁻¹) for the dione moiety .
- NMR Spectroscopy : ¹H-NMR for methyl group signals (δ 2.2–2.6 ppm) and aromatic proton splitting patterns. ¹³C-NMR confirms carbonyl carbons (δ 165–175 ppm) .
- X-ray Crystallography : Resolves ambiguities in substituent positioning using SHELXL for refinement. For example, SHELX programs enable high-resolution structure determination by analyzing twinned data or low-crystallinity samples .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of 5,6-dimethylindole-2,3-dione in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution at the C2 and C3 carbonyl positions, predicting susceptibility to nucleophilic attack. Molecular docking studies can further assess interactions with biological targets (e.g., enzymes), guiding derivative design. For instance, methyl substituents at C5/C6 may sterically hinder or electronically modulate reactivity .
Q. What strategies are effective in resolving low crystallinity issues during X-ray structure determination of 5,6-dimethylindole-2,3-dione derivatives?
- Methodological Answer :
- Crystal Growth : Slow evaporation from DMSO/ethanol mixtures enhances crystal quality.
- Refinement Tools : SHELXL handles twinned or high-disorder data via dual-space algorithms, leveraging Patterson and Fourier maps for phase correction .
- Alternative Techniques : Powder XRD or cryo-electron microscopy may supplement single-crystal data for poorly diffracting samples.
Q. How to design a structure-activity relationship (SAR) study for 5,6-dimethylindole-2,3-dione derivatives targeting enzyme inhibition?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at C4/C7 positions to probe steric and electronic effects.
- Bioassays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using Ellman’s method. Compare with controls like donepezil .
- Data Analysis : Multivariate regression correlates substituent properties (Hammett constants, logP) with activity trends, identifying pharmacophoric features .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of 5,6-dimethylindole-2,3-dione derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate assay protocols (e.g., bacterial strain viability in antibacterial studies) and purity of compounds via HPLC.
- Meta-Analysis : Compare data across studies, accounting for variables like solvent choice (DMSO vs. water) or incubation time. For example, solubility differences in DMSO may alter apparent activity .
- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement vs. off-target effects .
Experimental Design Considerations
Q. What safety protocols are critical when handling 5,6-dimethylindole-2,3-dione in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
